molecular formula C20H26O3 B019489 4-Oxoretinoic acid CAS No. 38030-57-8

4-Oxoretinoic acid

Cat. No. B019489
CAS RN: 38030-57-8
M. Wt: 314.4 g/mol
InChI Key: GGCUJPCCTQNTJF-FRCNGJHJSA-N
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Description

Synthesis Analysis

4-Oxoretinoic acid can be synthesized from retinol (vitamin A) through a novel retinoid synthetic pathway. In certain cells, like F9 embryonic teratocarcinoma cells, approximately 10-15% of retinol is metabolized into 4-hydroxyretinol and 4-oxoretinoic acid over an 18-hour period, with no detectable conversion to at-RA or 9-cis-retinoic acid (Achkar et al., 1996).

Molecular Structure Analysis

4-Oxoretinoic acid does not contain an acid moiety at the carbon 15 position, unlike at-RA. Its structure allows it to bind and activate transcription of retinoic acid receptors, a unique feature compared to all-trans-retinol. This structural difference contributes to its distinct biological activity (Achkar et al., 1996).

Chemical Reactions and Properties

The biological activity of 4-oxoretinoic acid has been linked to its capacity to enhance gap junctional communication in murine fibroblasts. It increases the expression of connexin43 mRNA, and its isomers, all-trans- and 13-cis-4-oxoretinoic acid, actively participate in these processes (Hanusch et al., 1995).

Physical Properties Analysis

Detailed physical property analysis of 4-oxoretinoic acid includes its stability, solubility, and crystalline structure. Its metabolites, when produced in a cell-free liver incubation reaction, exhibit less biological activity than the parent all-trans-retinoic acid in tracheal organ culture assays, suggesting stability variations (Frolik et al., 1979).

Chemical Properties Analysis

4-Oxoretinoic acid and its metabolites have shown significant biological activity in skin cells, challenging the notion of them being inert catabolic end-products. They display strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes and dermal fibroblasts (Baron et al., 2005).

Scientific Research Applications

  • Cell Differentiation and Development : 4-Oxoretinoic acid is identified as a novel signaling molecule that plays a crucial role in cell differentiation and embryonic development. It is induced by retinol in differentiating cells and influences axial pattern formation during embryonic development (Achkar et al., 1996). Similarly, it is the major bioactive retinoid in Xenopus embryos, binding to retinoic acid receptors and potentially playing a critical regulatory role during embryogenesis (Blumberg et al., 1996).

  • Biochemical Marker of Vitamin A Uptake : 13-cis-4-oxoretinoic acid is suggested as a potential biochemical marker for vitamin A uptake in humans, showing high and consistent steady-state concentrations (Eckhoff, Collins, & Nau, 1991).

  • Cancer Chemoprevention : Certain 3-substituted-4-oxoretinoic acids demonstrate high activity in inhibiting ornithine decarboxylase activity and carcinogen-induced papillomas in mouse skin, indicating their potential in cancer prevention (Shealy et al., 1994).

  • Retinoid Therapy Optimization : A High-Performance Liquid Chromatography (HPLC) method allows for the simultaneous determination of various retinoic acids, including their 4-oxo metabolites, in human plasma. This could optimize retinoic acid therapy and develop new cancer treatment strategies (Lanvers et al., 1996).

  • Topical Skin Applications : Topical 4-oxoretinoids exhibit moderate direct retinoid-like activity in mouse skin, confirming their role as bioactive agents rather than inactive catabolites (Sorg et al., 2008). Additionally, retinoic acid and its 4-oxo metabolites show strong and isomer-specific transcriptional regulatory activity in human skin cells, impacting the physiological and pharmacological effects of dermatological drugs (Baron et al., 2005).

  • Differentiation Therapy in Leukemia : 4-Oxoretinol, a metabolite of retinol, induces cell growth arrest and granulocytic differentiation in a human promyelocytic leukemia cell line, suggesting potential applications in differentiation therapy for acute promyelocytic leukemia (Faria et al., 1998).

Safety And Hazards

This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-FRCNGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865895
Record name 4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-oxo-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

All-trans-4-oxoretinoic acid

CAS RN

38030-57-8
Record name 4-Oxoretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38030-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxoretinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-oxo-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
612
Citations
CA Frolik, AB Roberts, TE Tavela, PP Roller… - Biochemistry, 1979 - ACS Publications
… Two of these metabolites are identical with synthetic all-trans4-hydroxyretinoic acid and iz//-?nz«5-4-oxoretinoic acid both in ultraviolet absorption and mass spectral characteristics and …
Number of citations: 170 pubs.acs.org
C Eckhoff, H Nau - Journal of Lipid Research, 1990 - ASBMB
… 4-oxoretinoic acid isomers. Peaks that coeluted with the reference compounds all-tmm-retinoic acid, 13-cis-retinoic acid, and 13-cir-4-oxoretinoic acid … -cis-4-oxoretinoic acid as artifacts …
Number of citations: 210 www.jlr.org
M Hanusch, W Stahl, WA Schulz, H Sies - Archives of biochemistry and …, 1995 - Elsevier
… In view of the possibility that 4-oxoretinoic acid might be a … 1 for structures), we have investigated whether 4-oxoretinoic acid … Our data demonstrate that two isomers of 4-oxoretinoic …
Number of citations: 100 www.sciencedirect.com
M Rosenberger - The Journal of Organic Chemistry, 1982 - ACS Publications
… For formation of 4-oxoretinoic acid(1), compound 12 was treated with sodium methoxide in methanol which resulted in the formation of the hydroxymethyl ester 15. Oxidation of this …
Number of citations: 26 pubs.acs.org
CA Frolik, PP Roller, AB Roberts, MB Sporn - Journal of Biological …, 1980 - Elsevier
… 13-cis-4-oxoretinoic acid by mass spectral, ultraviolet absorption, and proton NMR characteristics, as well as by its co-migration with synthetic 13-cis-4-oxoretinoic acid in two different …
Number of citations: 102 www.sciencedirect.com
C Eckhoff, MD Collins, H Nau - The Journal of nutrition, 1991 - Elsevier
… cis-4-Oxoretinoic acid increased gradually to a steady state level present on d 10 or 20. All-trans4-oxoretinoic acid … of plasma 13-c/s4-oxoretinoic acid, we suggest that this compound be …
Number of citations: 90 www.sciencedirect.com
R Wyss, F Bucheli - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
A highly sensitive HPLC method with automated column switching was developed for the simultaneous determination of endogenous levels of 13-cis-retinoic acid (isotretinoin), all-trans-…
Number of citations: 83 www.sciencedirect.com
B Blumberg, J Bolado Jr, F Derguini… - Proceedings of the …, 1996 - National Acad Sciences
… In addition to its inherent activity, 4-oxoretinaldehyde appears to be a metabolic precursor of two other RAR ligands, 4-oxoretinoic acid and 4-oxoretinol. The remarkable increase in …
Number of citations: 138 www.pnas.org
C Lanvers, G Hempel, G Blaschke, J Boos - Journal of Chromatography B …, 1996 - Elsevier
… We developed a reproducible, accurate and sensitive HPLC method for the determination of retinoic acid isomers, 4-oxoretinoic acid isomers and alltrans-retinol in human plasma. With …
Number of citations: 45 www.sciencedirect.com
O Sorg, C Tran, P Carraux, D Grand… - Journal of investigative …, 2008 - Elsevier
… It is oxidized by CYP26A1 to 4-oxoretinoic acid, considered as an inactive catabolite of retinoic acid. However, in the light of studies reporting the presence of 4-oxoretinal or 4-oxoretinol …
Number of citations: 14 www.sciencedirect.com

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